4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 5566-77-8
VCID: VC11034777
InChI: InChI=1S/C15H13N3O4S/c1-22-13-7-5-10(6-8-13)14(19)17-15(23)16-11-3-2-4-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23)
SMILES: COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.3 g/mol

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide

CAS No.: 5566-77-8

Cat. No.: VC11034777

Molecular Formula: C15H13N3O4S

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide - 5566-77-8

Specification

CAS No. 5566-77-8
Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
IUPAC Name 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C15H13N3O4S/c1-22-13-7-5-10(6-8-13)14(19)17-15(23)16-11-3-2-4-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17,19,23)
Standard InChI Key HMIWSTHIVLAJJV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

4-Methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the CAS number 5566-77-8. It is a derivative of benzamide, incorporating a methoxy group and a nitrophenyl carbamothioyl moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of a benzamide derivative with a nitrophenyl isothiocyanate in the presence of a base. This process forms the carbamothioyl linkage, which is a key feature of the compound.

Applications and Research Findings

While specific applications of 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide are not widely documented, compounds with similar structures are often explored for their biological activity, including antimicrobial and antifungal properties. The presence of a nitro group and a carbamothioyl linkage may contribute to its potential biological activity.

Safety and Handling

Given the chemical structure of 4-methoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide, it is essential to handle it with caution. Nitro compounds can be sensitive to heat and light, and the carbamothioyl group may react with certain substances. Therefore, proper safety protocols should be followed when handling this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator